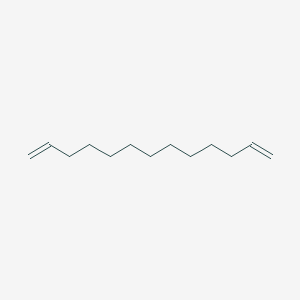

1,12-Tridecadiene

描述

1,12-Tridecadiene (C₁₃H₂₄) is a linear α,ω-diene with terminal double bonds at the 1st and 12th carbon positions. It is notable for its role in synthetic organic chemistry, particularly in transition-metal-catalyzed reactions and polymer science. For example, it serves as a substrate in rhodium-catalyzed three-component coupling reactions to synthesize complex natural products like theonelladin C242 . Its pyrolysis fragments (e.g., m/z 55, 81, 67) are also diagnostic markers for identifying polyethylene (PE) degradation products in analytical chemistry .

Structurally, this compound belongs to the α,ω-diene family, characterized by terminal double bonds separated by a saturated hydrocarbon chain. This configuration confers unique reactivity, enabling applications in catalysis, polymer functionalization, and natural product synthesis.

属性

CAS 编号 |

21964-48-7 |

|---|---|

分子式 |

C13H24 |

分子量 |

180.33 g/mol |

IUPAC 名称 |

trideca-1,12-diene |

InChI |

InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4H,1-2,5-13H2 |

InChI 键 |

BPHFKBMQSYYNGQ-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCCC=C |

规范 SMILES |

C=CCCCCCCCCCC=C |

其他CAS编号 |

21964-48-7 |

产品来源 |

United States |

相似化合物的比较

Structural and Physical Properties

The following table compares 1,12-Tridecadiene with structurally analogous α,ω-dienes:

Key Observations :

- Chain Length Effects : Longer chains (e.g., 1,15-Hexadecadiene) exhibit higher molecular weights and distinct pyrolysis patterns compared to this compound, influencing their volatility and thermal stability .

- Chromatographic Behavior : this compound elutes later (GC peak area: 1.39) than 1,11-Dodecadiene (1.19) due to increased hydrophobicity .

Chemical Reactivity

Catalytic Reactions

This compound participates in rhodium-catalyzed migratory insertion reactions to form cyclic intermediates. However, unlike shorter dienes (e.g., 1,6-Heptadiene), it generates by-products due to steric hindrance at internal carbons during palladium coordination . In contrast, 1,13-Tetradecadiene shows similar reactivity but requires modified conditions for efficient coupling .

Polymerization

In polymer science, this compound is a precursor for methylidene-containing oligomers when reacted with organoaluminum catalysts. Its long chain enables flexibility in polymer backbones, unlike rigid shorter dienes like 1,4-pentadiene . Derivatives such as isotactic-2,4,6,8,10,12-Hexaethyl-1,12-Tridecadiene exhibit enhanced stereoregularity, impacting material properties like crystallinity .

Analytical Differentiation

This compound is distinguishable from similar compounds via GC-MS:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。